

Technical Support Center: Off-Target Effects of Streptomycin on Eukaryotic Cells

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Compound of Interest

Compound Name: **Streptomycin**

Cat. No.: **B15623579**

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unintended effects of **streptomycin** on eukaryotic cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is **streptomycin** toxic to eukaryotic cells?

A1: While **streptomycin** is primarily known for its antibacterial activity through inhibition of prokaryotic ribosomes, it can exert off-target toxic effects on eukaryotic cells, particularly at higher concentrations or with prolonged exposure.^{[1][2]} The primary intracellular target in eukaryotic cells is the mitochondrial ribosome (mitoribosome), which shares structural similarities with bacterial ribosomes.^{[3][4]} This can lead to impaired mitochondrial protein synthesis and subsequent mitochondrial dysfunction.^{[3][4]} In humans, the therapeutic use of **streptomycin** is limited by its potential for ototoxicity (hearing loss) and nephrotoxicity (kidney damage), which are linked to its effects on mitochondria.^{[2][5][6]}

Q2: How does **streptomycin** affect eukaryotic mitochondria?

A2: **Streptomycin** can bind to the small subunit of the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins.^{[3][7]} This can result in a cascade of detrimental effects, including:

- Mitochondrial Dysfunction: Disruption of the electron transport chain and oxidative phosphorylation.[8][9]
- Increased Reactive Oxygen Species (ROS) Production: Mitochondrial stress can lead to the generation of damaging free radicals.[8][9][10]
- Altered Mitochondrial Morphology: Studies have shown that **streptomycin** can cause fragmentation of the mitochondrial network.[4][11][12]
- Induction of Apoptosis: Mitochondrial damage is a key trigger for programmed cell death.[13][14]

Q3: Can **streptomycin** affect protein synthesis in the cytoplasm of eukaryotic cells?

A3: The primary target of **streptomycin** is the mitoribosome, not the cytoplasmic 80S ribosome.[1][2] However, some studies suggest that aminoglycosides, the class of antibiotics **streptomycin** belongs to, can have complex interactions with the eukaryotic 80S ribosome, potentially impacting various aspects of protein synthesis.[15] Furthermore, **streptomycin**-induced mitochondrial dysfunction can indirectly affect overall cellular protein synthesis by causing cellular stress and reducing energy availability.[4][11][12]

Q4: I am observing reduced cell proliferation and differentiation in my cultures treated with a standard penicillin-**streptomycin** solution. Could **streptomycin** be the cause?

A4: Yes, it is possible. While some studies show no effect on the proliferation of certain cell types like C2C12 myoblasts,[11][12][16] others have reported that penicillin-**streptomycin** can inhibit the differentiation of various cell lines, including muscle cells, embryonic stem cells, and adipocytes.[4][11][12][17] For instance, in C2C12 myotubes, **streptomycin** exposure led to a significant reduction in differentiation and fusion indices.[11][12]

Q5: Are there alternatives to **streptomycin** for preventing bacterial contamination in eukaryotic cell culture?

A5: Yes, several alternatives can be considered, especially if off-target effects of **streptomycin** are a concern for your experiments. These include:

- Other broad-spectrum antibiotics: Combinations like carbenicillin and ampicillin can be used as a control or alternative.[11][12]
- Antibiotic-free culture: This is the ideal approach to eliminate any potential off-target effects of antibiotics but requires strict aseptic techniques.
- Gentamicin: Another aminoglycoside, but its off-target effects should also be considered.[18]

Troubleshooting Guide

Observed Problem	Potential Cause Related to Streptomycin	Recommended Action
Unexpected changes in gene expression, especially related to metabolism and stress response.	Streptomycin can alter the expression of genes involved in drug metabolism and cellular stress. [11] [12] [18]	1. Perform a pilot experiment to compare gene expression profiles in cells cultured with and without streptomycin. 2. If streptomycin is found to interfere, consider using an alternative antibiotic or antibiotic-free media.
Decreased cell viability, increased apoptosis, or signs of cellular stress.	Streptomycin can induce mitochondrial dysfunction, leading to ROS production and apoptosis. [8] [9] [13]	1. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or ROS production (e.g., DCFDA assay). 2. Consider reducing the concentration of streptomycin or the duration of exposure.
Altered cellular morphology, particularly changes in mitochondrial networks.	Streptomycin has been shown to cause mitochondrial fragmentation. [4] [11] [12]	1. Visualize mitochondria using fluorescent dyes like MitoTracker. 2. Quantify mitochondrial morphology to assess the extent of fragmentation.
Inconsistent results in experiments related to protein synthesis or cell differentiation.	Streptomycin can inhibit protein synthesis and impair cellular differentiation in a cell-type-dependent manner. [4] [11] [12]	1. Perform control experiments to specifically assess the impact of streptomycin on your cell type and experimental endpoints. 2. If significant interference is observed, switching to an alternative antibiotic is recommended.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the effects of **streptomycin** on C2C12 muscle cells.

Table 1: Effect of **Streptomycin** on C2C12 Myotube Differentiation[11][12]

Parameter	Control (Carbenicillin+Ampicillin)	Streptomycin (Penicillin+Streptomycin)	Percentage Change
Differentiation Index	~35%	~26%	~25% decrease
Fusion Index	~25%	~10%	~60% decrease
Myotube Diameter	~28 µm	~15 µm	~46% decrease

Table 2: Effect of **Streptomycin** on Protein Synthesis and Stress Markers in C2C12 Myotubes[11][12]

Parameter	Control (Carbenicillin+Ampicillin)	Streptomycin (Penicillin+Streptomycin)	Percentage Change
Puromycin Incorporation (Protein Synthesis Rate)	Relative value: ~1.0	Relative value: ~0.75	~25% decrease
Hri (Stress Response Gene) mRNA Expression	Relative value: ~1.0	Relative value: ~1.5	~50% increase
Perk (Stress Response Gene) mRNA Expression	Relative value: ~1.0	Relative value: ~1.6	~58% increase
Atf4 (Stress Response Gene) mRNA Expression	Relative value: ~1.0	Relative value: ~1.6	~58% increase

Table 3: Effect of **Streptomycin** on Mitochondrial Morphology in C2C12 Myotubes[11][12]

Parameter	Control (Carbenicillin+Ampicillin)	Streptomycin (Penicillin+Streptomycin)	Percentage Change
Mitochondrial Footprint	Relative value: ~14	Relative value: ~5	~64% decrease
Mean Branch Length	Relative value: ~4.5	Relative value: ~3	~34% decrease

Experimental Protocols

1. Assessment of Cell Proliferation using EdU Assay[4]

- Objective: To determine the effect of **streptomycin** on the proliferation rate of eukaryotic cells.
- Methodology:
 - Seed cells in a multi-well plate and culture with media containing either the control antibiotic cocktail (e.g., carbenicillin and ampicillin) or the experimental cocktail (e.g., penicillin and **streptomycin**).
 - After the desired incubation period (e.g., 24 or 48 hours), add 10 μ M 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2 hours.
 - Fix the cells with 3.7% formaldehyde.
 - Permeabilize the cells with 0.5% Triton X-100.
 - Perform the Click-iT reaction to fluorescently label the incorporated EdU.
 - Stain the nuclei with a counterstain like DAPI.
 - Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

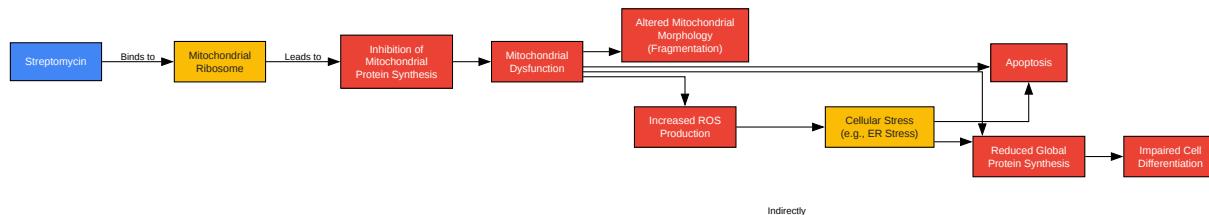
2. Analysis of Protein Synthesis using Puromycin Incorporation (SUnSET Assay)[4]

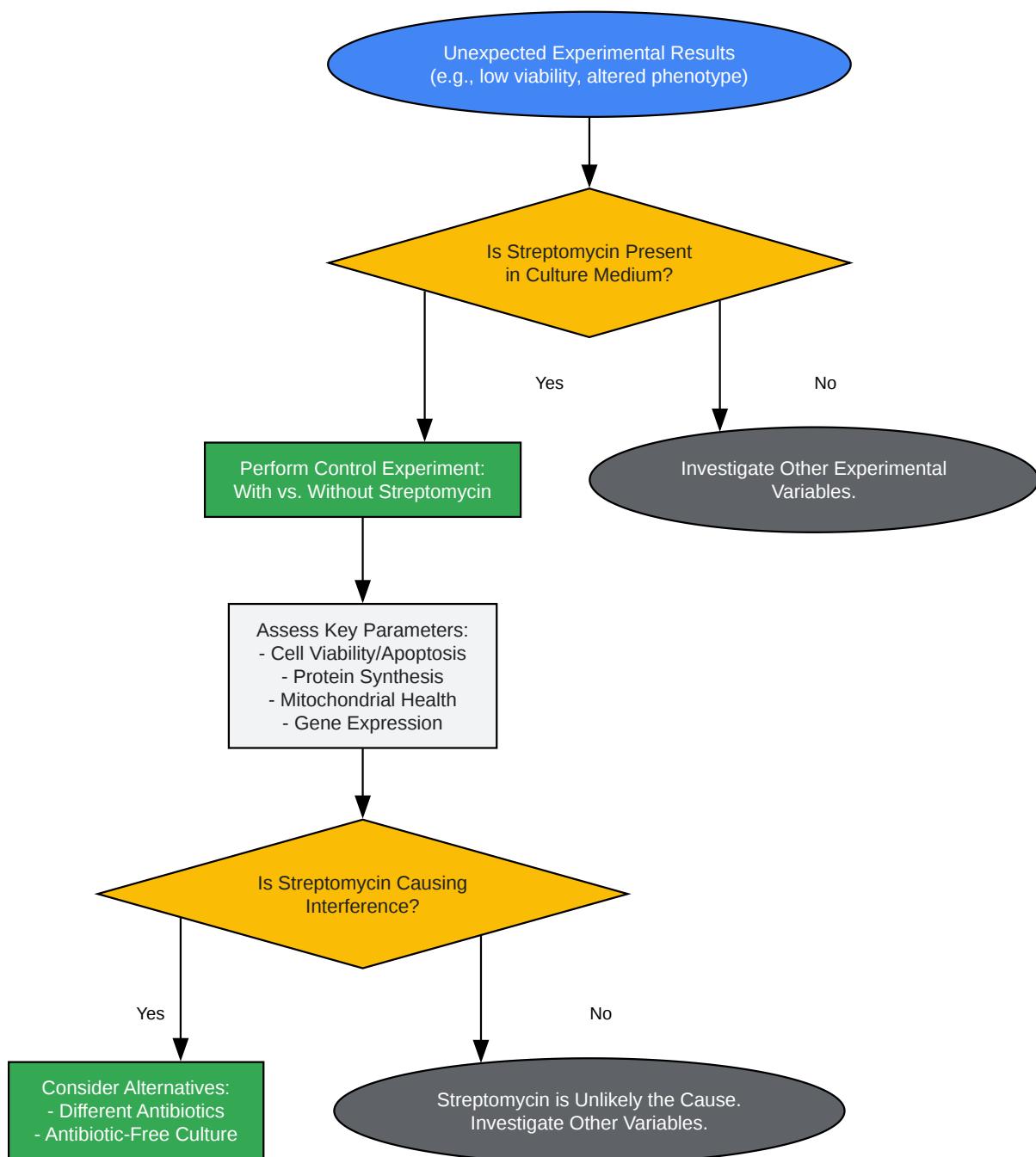
- Objective: To measure the rate of global protein synthesis.
- Methodology:
 - Culture cells to the desired state (e.g., differentiated myotubes) in the presence of control or **streptomycin**-containing media.
 - Add 1 μ M puromycin to the culture medium and incubate for 30 minutes.
 - Lyse the cells and collect the protein lysate.
 - Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides.
 - Quantify the band intensities and normalize to a loading control (e.g., pan-actin) to determine the relative rate of protein synthesis.

3. Visualization of Mitochondrial Morphology[4]

- Objective: To assess changes in the mitochondrial network.
- Methodology:
 - Culture cells on glass-bottom dishes in control or **streptomycin**-containing media.
 - Stain the mitochondria with a fluorescent probe such as MitoTracker Green FM for 15-30 minutes.
 - Wash the cells with fresh medium.
 - Visualize the mitochondrial network using confocal microscopy.
 - Analyze the images using software like ImageJ with plugins such as the Mitochondrial Network Analysis (MiNA) tool to quantify parameters like mitochondrial footprint and branch length.

Visualizations



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